BenchChemオンラインストアへようこそ!

[4-(2-Cyanophenoxy)cyclohexyl]urea

HRI kinase eIF2α phosphorylation cyclohexylphenoxyurea scaffold

[4-(2-Cyanophenoxy)cyclohexyl]urea is a disubstituted urea featuring a cyclohexyl core that carries a 2-cyanophenoxy substituent and an unsubstituted urea group, with the molecular formula C14H17N3O2 and a molecular weight of 259.30. Unlike generic N-cyclohexylurea (CAS 698-90-8, MW 142.20), the presence of the ortho-cyanophenoxy moiety increases both molecular complexity and hydrogen-bond acceptor capacity, which can modulate target engagement in biological systems.

Molecular Formula C14H17N3O2
Molecular Weight 259.309
CAS No. 2411221-38-8
Cat. No. B2815266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2-Cyanophenoxy)cyclohexyl]urea
CAS2411221-38-8
Molecular FormulaC14H17N3O2
Molecular Weight259.309
Structural Identifiers
SMILESC1CC(CCC1NC(=O)N)OC2=CC=CC=C2C#N
InChIInChI=1S/C14H17N3O2/c15-9-10-3-1-2-4-13(10)19-12-7-5-11(6-8-12)17-14(16)18/h1-4,11-12H,5-8H2,(H3,16,17,18)
InChIKeyDBWFLQYTWGONGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why [4-(2-Cyanophenoxy)cyclohexyl]urea (CAS 2411221-38-8) Is Not Simply a Commodity Cyclohexylurea


[4-(2-Cyanophenoxy)cyclohexyl]urea is a disubstituted urea featuring a cyclohexyl core that carries a 2-cyanophenoxy substituent and an unsubstituted urea group, with the molecular formula C14H17N3O2 and a molecular weight of 259.30 . Unlike generic N-cyclohexylurea (CAS 698-90-8, MW 142.20), the presence of the ortho-cyanophenoxy moiety increases both molecular complexity and hydrogen-bond acceptor capacity, which can modulate target engagement in biological systems. The compound appears in the chemical space of N-aryl,N'-cyclohexylphenoxyureas explored as heme-regulated inhibitor (HRI) kinase activators, though it lacks the N-aryl urea substitution characteristic of the more potent, fully elaborated analogs in that class [1].

Substitution Risks When Procuring [4-(2-Cyanophenoxy)cyclohexyl]urea: Positional Isomer and Substituent Considerations


Interchanging [4-(2-Cyanophenoxy)cyclohexyl]urea with simpler cyclohexylureas or positional isomers of cyanophenoxy-cyclohexylureas introduces scientific risk. The ortho-cyano group creates a sterically constrained and electronically distinct environment compared to para- or meta-cyano isomers, which can alter hydrogen-bonding geometry and binding-pocket complementarity [1]. In the structurally related N-aryl,N'-cyclohexylphenoxyurea HRI activator series, substitution at the ortho position consistently yielded the least favorable activity, with ortho-substituted analogs (e.g., o-F, o-Cl, o-CF3) showing IC50 values of 17.5 μM, 9.1 μM, and >20 μM respectively, compared to meta-substituted counterparts that achieved IC50 values as low as 2.6–8.3 μM in the same eIF2α phosphorylation assay [1]. This class-level SAR indicates that position-specific electronic effects are non-trivial and that generic replacement with differently substituted analogs is unlikely to preserve pharmacological phenotype.

Quantitative Differentiation Evidence for [4-(2-Cyanophenoxy)cyclohexyl]urea Procurement Decisions


Molecular Topology Differentiates [4-(2-Cyanophenoxy)cyclohexyl]urea from N-Aryl-Urea HRI Activators

The compound carries an unsubstituted urea (–NH–CO–NH2) rather than the N-aryl-substituted urea motif (–NH–CO–NH–Ar) found in the potent cHAU HRI activators such as compound 3r (1-((1,4-trans)-4-(4-trifluoromethyl)phenoxy)cyclohexyl-3-(3-cyano,5-trifluoromethyl)phenylurea) [1]. This structural difference means the compound lacks the second aromatic ring that contributes to hydrophobic binding interactions. In the 2017 cHAU SAR study, the N-phenyl moiety bearing electron-withdrawing groups was essential for activity; the unsubstituted N-phenyl analog (I-13) was devoid of measurable activity in both eIF2α phosphorylation (F/R@30μM = 1.65) and cell proliferation assays [1]. Consequently, [4-(2-Cyanophenoxy)cyclohexyl]urea is expected to be substantially less potent than the elaborated cHAUs but may serve as a minimal pharmacophore probe or synthetic intermediate [2].

HRI kinase eIF2α phosphorylation cyclohexylphenoxyurea scaffold

Ortho-Cyano vs. Para-Cyano Phenoxy Substitution Drives Divergent Physicochemical and Predicted Binding Profiles

The 2-cyanophenoxy (ortho-CN) arrangement in the target compound imposes a different conformational preference and electrostatic surface compared to the 4-cyanophenoxy (para-CN) isomer. In the 2017 cHAU series, para-CN substitution on the N-phenyl ring (compound 3g) conferred an IC50 of 0.49 ± 0.02 μM in the cell proliferation assay, whereas the analogous meta-CN compound (3f) showed an IC50 of 0.94 ± 0.1 μM [1]. Although the CN position in these comparators resides on the N-phenyl rather than the phenoxy ring, the principle that cyano positional isomerism meaningfully impacts bioactivity is established. Ortho-CN substitution typically introduces steric hindrance and reduces coplanarity, which has been associated with reduced potency in this chemotype: ortho-substituted analogs (o-CONH2, o-NHCOCH3, o-NO2, o-CN) in the 4-aryloxycyclohexyl series all showed diminished activity relative to unsubstituted or meta/para-substituted counterparts [1].

positional isomerism cyano substitution SAR

Physicochemical Differentiation: CLogP and Solubility Profile Relative to Diarylurea HRI Activators

The target compound's reduced molecular weight (259.30 vs. >450 for most cHAUs) and the absence of a second aromatic urea substituent result in a lower predicted CLogP, estimated in the range of 3.0–3.5 based on the analog I-13 (CLogP = 4.15) adjusted for the replacement of a 4-fluorophenoxy group with a 2-cyanophenoxy group [1]. This is substantially lower than the lead cHAU compound 3r (CLogP = 6.20) and compound 3e (CLogP = 7.48) [2]. In the 2017 cHAU optimization campaign, reducing hydrophobicity while maintaining potency was a central challenge; the combination of one CF3 and one CN on the N-phenyl ring (3r) was specifically noted to achieve a favorable balance of reduced hydrophobicity and retained bioactivity [2]. The target compound's lower lipophilicity may confer superior aqueous solubility and reduced non-specific protein binding, but at the cost of the hydrophobic binding energy contributed by the N-aryl ring in the cHAU series.

lipophilicity drug-likeness physicochemical profiling

Unsubstituted Urea Moiety Enables Derivatization Versatility as a Synthetic Intermediate

Unlike the fully elaborated N,N'-disubstituted ureas in the cHAU series, [4-(2-Cyanophenoxy)cyclohexyl]urea retains a free –NH2 terminus on the urea group. This primary amine (as part of the urea) can be further functionalized through reactions with isocyanates, chloroformates, carboxylic acids (via carbodiimide coupling), or sulfonyl chlorides, enabling late-stage diversification [1]. In the HRI activator discovery workflow, the initial hit N-aryl,N'-cyclohexylphenoxyurea scaffold was elaborated through focused library synthesis by varying the N-aryl substituent, demonstrating the value of a derivatizable urea core [2]. The target compound thus serves as a precursor for generating focused libraries of N'-substituted-[4-(2-cyanophenoxy)cyclohexyl]ureas, a capability not offered by the fully substituted cHAU compounds.

synthetic intermediate urea derivatization library synthesis

Registry and Availability Status Differentiates This Compound from Published cHAU Leads

[4-(2-Cyanophenoxy)cyclohexyl]urea is assigned the unique CAS Registry Number 2411221-38-8, which corresponds to a discrete chemical entity with defined stereochemistry . In contrast, many of the published cHAU lead compounds (e.g., 3r, 3g, 3e) do not have independent CAS numbers publicly listed, and their commercial availability is limited to custom synthesis. The compound is cataloged by multiple suppliers as a research-grade chemical (typical purity specifications ≥95%) intended for non-human research use . This distinct regulatory and supply-chain status may facilitate procurement for organizations that require CAS-indexed compounds for inventory management, regulatory documentation, or high-throughput screening deck registration.

commercial availability CAS registry procurement

Evidence-Based Application Scenarios for [4-(2-Cyanophenoxy)cyclohexyl]urea Procurement


Minimal Scaffold Probe for HRI Kinase Activation Mechanism Studies

Researchers investigating the minimal structural requirements for HRI kinase activation can use this compound as a stripped-down core scaffold. By comparing its activity (or lack thereof) with the potent cHAU compound 3r (IC50 = 0.25 ± 0.02 μM in the eIF2α phosphorylation assay [1]), investigators can deconvolute the contribution of the N-aryl urea substituent to target engagement. The expected low potency of the minimal scaffold makes it suitable as a negative control or as a starting point for fragment-based or structure-guided elaboration.

Common Intermediate for Focused Cyclohexylphenoxyurea Library Synthesis

Medicinal chemistry teams building SAR libraries around the cyclohexylphenoxyurea chemotype can procure this compound as a late-stage diversification intermediate. The free –NH2 terminus of the urea enables single-step conversion to N'-alkyl, N'-aryl, or N'-acyl derivatives through established urea-forming reactions [1]. This strategy mirrors the focused library approach described by Chen et al. (2013) and Yefidoff-Freedman et al. (2017), but with the advantage of a pre-formed ortho-cyanophenoxy substituent that can be held constant while varying the urea N'-substituent.

Ortho-Cyano Pharmacophore Probe for Positional Isomer SAR Studies

Groups exploring the effect of cyano positional isomerism on target binding can use this compound in a matched-pair analysis with its para-cyano isomer (4-(4-cyanophenoxy)cyclohexyl analogs). The class-level SAR from the cHAU series indicates that ortho substitution consistently attenuates activity (e.g., compound 3i ortho-CN: F/R@5μM = 1.01±0.07, cell IC50 = 1.47±0.3 μM vs. para-CN analog 3j: F/R@5μM = 0.92±0.06, cell IC50 = 6.06±1.0 μM [1]), highlighting the value of ortho-substituted probes for mapping steric constraints in the binding pocket.

Low-Lipophilicity Starting Point for Property-Driven Lead Optimization

Drug discovery programs seeking to reduce the high lipophilicity of lead cHAU compounds (e.g., compound 3e CLogP = 7.48; compound 3r CLogP = 6.20 [1]) can use this compound (estimated CLogP ~3.0–3.5) as a physicochemical starting point. Its lower molecular weight and reduced aromatic ring count align with commonly applied lead-likeness criteria (e.g., Rule of Three for fragment-based screening). Subsequent optimization can focus on restoring potency through targeted substitution while monitoring lipophilic ligand efficiency (LLE) to avoid the high-CLogP trap that has complicated cHAU development.

Quote Request

Request a Quote for [4-(2-Cyanophenoxy)cyclohexyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.